4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
Description
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one (CAS: 488137-27-5, Molecular Formula: C₁₈H₁₆N₄O₄, MW: 352.35) is a heterocyclic compound featuring a phthalazinone core substituted with a 3-nitro-4-morpholinophenyl group . This compound is primarily utilized in medicinal chemistry research, particularly in the development of kinase inhibitors and PARP1 (poly-ADP ribose polymerase 1) inhibitors .
Properties
IUPAC Name |
4-(4-morpholin-4-yl-3-nitrophenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-18-14-4-2-1-3-13(14)17(19-20-18)12-5-6-15(16(11-12)22(24)25)21-7-9-26-10-8-21/h1-6,11H,7-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYMVCAWZHHNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The nitrophenyl compound is then reacted with morpholine under basic conditions to form the morpholinyl derivative.
Cyclization: The final step involves cyclization to form the dihydrophthalazinone core, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules. It has been explored for:
- Anticancer Activity : Research indicates that derivatives of phthalazinones exhibit cytotoxic effects against various cancer cell lines. The presence of the morpholine and nitrophenyl groups may enhance its activity by facilitating interactions with biological targets involved in cancer progression .
Enzyme Inhibition
Studies suggest that this compound can act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For example:
- Kinase Inhibition : The incorporation of morpholine and nitrophenyl moieties has shown promise in selectively inhibiting kinases, which play crucial roles in cell signaling and cancer biology .
Neuropharmacology
The morpholine component is known for its neuroactive properties, leading to investigations into:
- CNS Activity : Preliminary studies indicate potential applications in treating neurological disorders by modulating neurotransmitter systems .
Case Studies
Industrial Applications
While primarily focused on medicinal research, the compound's unique chemical structure may lend itself to applications in:
- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its bioactive properties.
- Material Science : Exploration of its properties for incorporation into polymers or coatings that require specific chemical resistance or reactivity.
Mechanism of Action
The mechanism by which 4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to derivatives where the morpholine ring or nitro group is replaced with other functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Morpholine vs. Piperidine Derivatives: Replacement of morpholine with 4-methylpiperidine (e.g., 575460-40-1) increases molecular weight by ~12 Da due to the additional methyl group and loss of one oxygen atom. The 3-methylpiperidine variant (882000-14-8) shows similar molecular weight but distinct steric and electronic effects due to methyl positioning, which may influence binding affinity in enzyme assays .
Nitro Group Positioning :
- All analogues retain the nitro group at the meta position relative to the heterocyclic substituent (morpholine/piperidine), which is critical for maintaining π-π stacking interactions in kinase inhibition .
Biological Activity
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a morpholine moiety and a nitrophenyl group, suggests various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 303.31 g/mol. The presence of the morpholine ring is known to enhance solubility and bioavailability in biological systems.
Pharmacological Properties
Recent studies have indicated that compounds similar to this compound exhibit significant pharmacological activities:
- Anti-inflammatory Activity : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : The compound may act as an analgesic through modulation of pain pathways, potentially involving opioid receptors.
- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the nitrophenyl and morpholine groups can significantly alter the biological activity of the compound. For instance:
- Nitro Group Positioning : The position of the nitro group on the phenyl ring influences the compound's interaction with biological targets.
- Morpholine Substituents : Variations in the morpholine substituents can enhance receptor affinity and selectivity.
Study 1: Anti-inflammatory Effects
A study published in PubMed evaluated the anti-inflammatory effects of similar phthalazine derivatives. The results indicated that compounds with a morpholine substituent exhibited a marked reduction in inflammation in murine models, demonstrating their potential as therapeutic agents for inflammatory diseases .
Study 2: Analgesic Activity
In another investigation focusing on analgesic properties, compounds related to this compound were tested in tail-flick assays. The results showed that these compounds significantly reduced pain response compared to controls, suggesting efficacy as analgesics .
Data Summary Table
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.31 g/mol |
| Anti-inflammatory Activity | Significant reduction in cytokine levels |
| Analgesic Activity | Effective in reducing pain response |
| Antimicrobial Activity | Active against multiple bacterial strains |
Q & A
Basic: What multi-step synthesis protocols are recommended for 4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves condensation of a morpholine-substituted nitrobenzene precursor with a phthalazinone intermediate, followed by cyclization under acidic or basic conditions. Key steps include:
- Step 1: Nitration and morpholine functionalization of the phenyl ring (reflux with HNO₃/H₂SO₄ and morpholine in DCM).
- Step 2: Coupling with 1,2-dihydrophthalazin-1-one via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
- Step 3: Cyclization using POCl₃ or polyphosphoric acid at 80–100°C .
Optimization Strategies:
- Vary catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and solvent polarity (DMF vs. THF) to improve yield.
- Monitor reaction progress via TLC or HPLC to minimize side products .
Basic: How should structural and electronic properties of this compound be characterized experimentally and computationally?
Methodological Answer:
- Spectroscopy:
- Computational Modeling:
Advanced: How can contradictions between computational predictions and experimental reactivity data be resolved?
Methodological Answer:
- Case Example: If DFT predicts high electrophilic reactivity at the nitro group, but experimental halogenation fails:
- Validation: Cross-check with X-ray crystallography (if available) to confirm steric hindrance or π-stacking interactions .
Advanced: What strategies are effective for evaluating thermal stability and electrophilic reactivity in diverse solvents?
Methodological Answer:
- Thermal Stability:
- Use TGA (thermogravimetric analysis) under N₂ to determine decomposition temperatures (expect stability >200°C due to nitro/morpholine groups) .
- Electrophilic Reactivity:
Advanced: How can regioselectivity challenges in functionalizing the phthalazinone core be addressed?
Methodological Answer:
- Directed Metallation: Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions on the phthalazinone ring before electrophilic quenching.
- Protecting Groups: Temporarily block reactive sites (e.g., morpholine nitrogen with Boc groups) to direct reactions to desired positions .
Basic: What analytical techniques are critical for purity assessment and impurity profiling?
Methodological Answer:
- HPLC-MS: Use C18 columns with acetonitrile/water gradients to separate and identify byproducts (e.g., incomplete cyclization intermediates).
- Elemental Analysis: Confirm C, H, N, O percentages within ±0.3% of theoretical values.
- XRD: Resolve crystallographic discrepancies (e.g., polymorphic forms) using single-crystal diffraction .
Advanced: How does the nitro group influence the compound’s electronic structure and bioactivity potential?
Methodological Answer:
- Electronic Effects: The nitro group reduces electron density on the phenyl ring via resonance withdrawal, increasing susceptibility to nucleophilic attack.
- Bioactivity Screening:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
